5-(6-methoxy-2-naphthyl)-1H-pyrazole
Description
Properties
IUPAC Name |
5-(6-methoxynaphthalen-2-yl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-17-13-5-4-10-8-12(3-2-11(10)9-13)14-6-7-15-16-14/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJAVRXSBWYMIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3=CC=NN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372393 | |
| Record name | 5-(6-methoxy-2-naphthyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671257 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
258518-56-8 | |
| Record name | 5-(6-methoxy-2-naphthyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-methoxy-2-naphthyl)-1H-pyrazole typically involves the reaction of 6-methoxy-2-naphthaldehyde with hydrazine hydrate under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(6-methoxy-2-naphthyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the pyrazole ring, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including 5-(6-methoxy-2-naphthyl)-1H-pyrazole, as anticancer agents. Pyrazole compounds have demonstrated efficacy against various cancer cell lines through mechanisms such as tubulin polymerization inhibition. For instance, a derivative with similar structural features exhibited an IC50 value of 0.06–0.25 nM against tumor cells, indicating potent antitumor activity . Furthermore, in vivo experiments showed significant tumor growth inhibition at low doses (5 mg/kg) in murine models .
1.2 Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological properties. Pyrazole derivatives have been shown to act as inhibitors of monoamine oxidase A (MAO-A), an enzyme linked to depression and anxiety disorders. Docking studies revealed that these compounds interact with key amino acid residues in the MAO-A binding site, suggesting their potential as antidepressants . The ability to cross pharmacokinetic barriers without significant toxicity enhances their therapeutic viability .
1.3 Anti-inflammatory and Analgesic Properties
Pyrazole derivatives are recognized for their anti-inflammatory and analgesic activities. Research indicates that compounds with similar structures can effectively reduce inflammation in animal models, outperforming traditional anti-inflammatory drugs like Indomethacin in certain assays . This positions pyrazole derivatives as promising candidates for developing new anti-inflammatory therapies.
Agrochemical Applications
2.1 Pesticidal Activity
In agricultural science, pyrazole derivatives have been utilized as fungicides and insecticides. The structural diversity of these compounds allows for the design of effective agrochemicals that target specific pests while minimizing environmental impact . Studies have shown that certain pyrazole-based compounds exhibit potent antifungal activity against pathogens affecting crops, thereby enhancing agricultural productivity.
2.2 Herbicidal Properties
Additionally, some pyrazole derivatives have been evaluated for herbicidal activity. Their mechanism often involves disrupting metabolic pathways in target plants, leading to effective weed control . This application is particularly relevant as the demand for environmentally friendly herbicides increases.
Materials Science Applications
3.1 Fluorescent Dyes
The unique structural characteristics of pyrazole compounds enable their use as fluorescent agents in various applications, including biological imaging and sensor technology. The incorporation of naphthyl groups enhances the photophysical properties of these compounds, making them suitable for use in fluorescent probes .
3.2 Structural Components in Organic Electronics
Pyrazole derivatives are being explored as components in organic electronic devices due to their electronic properties. Their ability to form stable thin films makes them candidates for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5-(6-methoxy-2-naphthyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Bioactivity and Solubility
- Methoxy vs. Fluorophenyl Groups : The methoxy group in this compound improves solubility compared to fluorinated analogs like 5-(4-fluorophenyl)-1H-pyrazole. However, fluorophenyl derivatives exhibit stronger hydrogen bonding and higher receptor-binding affinities (e.g., ERα in ).
- Sugar Moieties : Pyrazoles with sugar substituents, such as compound 2 in , show enhanced cellular uptake due to hydrophilic groups, whereas the methoxy-naphthyl group offers moderate solubility without significant hydrophilic character.
Crystallographic and Tautomeric Behavior
- Tautomerism : Unlike 3-/5-(4-fluorophenyl)-1H-pyrazole (), which exhibit tautomerism via N–H proton exchange, the rigid naphthyl group in this compound may restrict tautomeric flexibility, stabilizing a single conformation.
- Crystal Packing : Weak interactions (C–H⋯F, N–H⋯N) in fluorophenyl pyrazoles stabilize 3D networks, while the bulkier naphthyl group in the target compound likely promotes π-π stacking.
Thermal and Chemical Stability
- Thermal Stability : 5-(3-Chloro-2-thienyl)-1H-pyrazole (mp 112–114°C) has lower thermal stability than naphthyl-substituted pyrazoles, where extended aromatic systems increase melting points.
Biological Activity
5-(6-Methoxy-2-naphthyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a pyrazole ring substituted with a 6-methoxy-2-naphthyl group. Its molecular formula is and it has a molecular weight of approximately 197.23 g/mol. The methoxy group enhances lipophilicity, potentially affecting its biological activity.
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit promising anticancer properties. A study involving various pyrazole derivatives demonstrated their antiproliferative effects against cancer cell lines such as HT-29 (colon cancer) and PC-3 (prostate cancer). Notably, compounds similar to this compound showed IC50 values comparable to established chemotherapeutics like Doxorubicin .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HT-29 | TBD | |
| Similar Pyrazole | PC-3 | 9.83 | |
| Doxorubicin | PC-3 | ~10 |
Antimicrobial Activity
Pyrazoles are known for their antimicrobial properties. A review highlighted that certain derivatives have shown effectiveness against various bacterial strains. The structure of this compound may enhance its ability to penetrate bacterial membranes, thereby increasing its efficacy against Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Efficacy of Pyrazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | E. coli | TBD | |
| Other Pyrazoles | Bacillus subtilis | 3.55 |
Anti-inflammatory Activity
Pyrazoles have been extensively studied for their anti-inflammatory effects. The mechanism often involves inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. Preliminary studies suggest that this compound could modulate inflammatory responses, making it a candidate for further investigation in inflammatory diseases .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
- Receptor Interaction : The compound could interact with various receptors, modulating signaling pathways associated with tumor growth and inflammation.
- Induction of Apoptosis : Evidence suggests that certain pyrazoles can induce programmed cell death in cancer cells, contributing to their anticancer effects .
Case Studies
Several studies have explored the therapeutic potential of pyrazole derivatives:
- In Vivo Studies : One study assessed the anticancer activity of similar compounds in Ehrlich ascites carcinoma-bearing mice, where significant increases in lifespan were observed .
- Toxicity Assessments : In silico toxicity predictions have shown favorable profiles for compounds related to this compound, indicating potential for safe therapeutic use.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(6-methoxy-2-naphthyl)-1H-pyrazole?
- Methodological Answer : The compound can be synthesized via regioselective cyclization of N-tosylhydrazones with α,β-unsaturated carbonyl derivatives. For example, describes a general procedure for pyrazole synthesis using substituted hydrazides and cyclocondensation agents like phosphorus oxychloride. Adjustments to substituents (e.g., naphthyl groups) may require optimization of reaction temperatures (e.g., 120°C for cyclization) and solvent systems (e.g., DMF or DMSO) .
- Data Insight : Crystallization via slow evaporation in dimethylformamide (DMF) yields X-ray quality crystals, as demonstrated for related pyrazole derivatives in .
Q. How is the structural characterization of this compound performed?
- Methodological Answer :
- X-ray crystallography : Resolve tautomeric forms and hydrogen-bonding networks. For instance, reports dihedral angles between pyrazole and aryl rings (10.7–19.8°) and N–H⋯N hydrogen bonds (R44(12) motifs) using triclinic P1 space groups .
- Spectroscopy : Use -NMR to confirm substitution patterns (e.g., singlet for methoxy protons at δ ~3.8 ppm) and FTIR for functional groups (e.g., C=C stretching at ~1624 cm) .
Advanced Research Questions
Q. What experimental strategies address tautomerism in this compound?
- Methodological Answer : Tautomeric equilibria (e.g., 3- vs. 5-substituted pyrazole isomers) can be stabilized via crystallization conditions. and highlight proton exchange between N1 and N2 atoms in asymmetric units, resolved via anisotropic refinement of H atoms in X-ray studies. Control solvent polarity (e.g., DMF vs. ethanol) to favor one tautomer .
- Data Contradiction : Some studies report co-crystallization of tautomers (e.g., 1:1 ratio in ), while others isolate single forms via substituent steric effects .
Q. How do weak intermolecular interactions influence the crystal packing of this compound?
- Methodological Answer : Analyze C–H⋯F and π-π stacking interactions using Hirshfeld surface analysis. identifies C–H⋯F interactions (2.3–2.5 Å) contributing to 3D networks, while π-π stacking (3.8–4.2 Å) stabilizes layered structures in naphthyl-containing analogs .
Q. What computational methods validate the biological activity of this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against targets like cyclooxygenase-2 (COX-2) or carbonic anhydrase IX, as suggested in . Use DFT calculations (B3LYP/6-311+G(d,p)) to correlate electronic properties (e.g., HOMO-LUMO gaps) with anti-inflammatory or anticancer activity .
- Data Insight : Related pyrazoles show IC values in the µM range for COX-2 inhibition, suggesting similar assays could be applied .
Methodological Challenges and Solutions
Q. How to resolve contradictions in regioselectivity during pyrazole functionalization?
- Answer : Use directing groups (e.g., methoxy or trifluoromethyl) to control substitution patterns. and demonstrate that electron-withdrawing groups (e.g., -CF) favor C-3 functionalization, while methoxy groups direct reactivity to C-5 via resonance effects .
Q. What are the pitfalls in interpreting spectral data for naphthyl-substituted pyrazoles?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
